1-Benzyl-1H-indazol-3-amine

Organic Cation Transporter 1 (OCT1) Drug Transport In Vitro Pharmacology

1-Benzyl-1H-indazol-3-amine (CAS 28519-78-0) is an N1-benzyl-substituted 3-aminoindazole validated via differential scanning fluorimetry as a kinase-biased fragment. The benzyl moiety furnishes a critical hydrophobic anchor, enhancing target engagement in ATP-competitive kinase pockets—a binding profile absent in unsubstituted 1H-indazol-3-amine. Supplied at ≥97% purity, this scaffold ensures reproducible SAR campaigns, Bub1 chemical probe synthesis (as claimed in patent filings), and PROTAC® degrader development via the reactive 3-amino linker handle. Its characterized OCT1 inhibitory activity (IC₅₀ = 138 μM) further supports transporter pharmacology applications. Procure this specific N1-benzyl derivative to safeguard experimental integrity.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 28519-78-0
Cat. No. B3032606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-indazol-3-amine
CAS28519-78-0
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)N
InChIInChI=1S/C14H13N3/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,16)
InChIKeyNNBTZGUVZNEQQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-indazol-3-amine (CAS 28519-78-0): A Key 3-Aminoindazole Scaffold for Kinase-Targeted Research and Chemical Probe Development


1-Benzyl-1H-indazol-3-amine (CAS 28519-78-0) is a 3-aminoindazole derivative featuring an N1-benzyl substituent, a privileged scaffold in medicinal chemistry for kinase inhibitor design . Its 3-aminoindazole core acts as an efficient hinge-binding motif for ATP-competitive kinase inhibition [1], while the benzyl group enhances lipophilicity and enables favorable binding interactions within hydrophobic pockets of target proteins [2]. This compound is commercially available as a research reagent (typical purity ≥97%) , and it serves as a versatile building block for fragment-based drug discovery and structure-activity relationship (SAR) exploration of kinase inhibitors [3].

Why 1-Benzyl-1H-indazol-3-amine Cannot Be Interchanged with Unsubstituted or Differently Substituted 3-Aminoindazole Analogs


The 3-aminoindazole scaffold is not monolithic; the identity and position of substituents dictate binding affinity, selectivity, and downstream biological effects. Simple substitution at the N1 position with a benzyl group (as in 1-Benzyl-1H-indazol-3-amine) profoundly alters the compound's physicochemical and pharmacological profile compared to the parent 1H-indazol-3-amine or other N1-alkyl/aryl analogs [1]. Empirical evidence demonstrates that the benzyl moiety enhances interactions with hydrophobic kinase pockets, directly impacting potency and target engagement in cellular assays [2]. Furthermore, differential scanning fluorimetry screens have confirmed that N1-substituted 3-aminoindazoles, including the benzyl derivative, exhibit distinct kinase-binding profiles that are not recapitulated by unsubstituted or differently substituted analogs . Generic substitution therefore risks compromised experimental reproducibility and erroneous biological interpretation.

Quantitative Differentiation Evidence: 1-Benzyl-1H-indazol-3-amine vs. Structural Analogs


Direct Comparison: OCT1 Transporter Inhibition by 1-Benzyl-1H-indazol-3-amine vs. 1H-indazol-3-amine

1-Benzyl-1H-indazol-3-amine demonstrates measurable inhibition of human OCT1 (SLC22A1) with an IC50 of 1.38 × 10⁵ nM (138 μM) in a cellular uptake assay, whereas the unsubstituted parent compound 1H-indazol-3-amine is essentially inactive against OCT1 under the same conditions [1][2]. This indicates that N1-benzyl substitution confers a specific interaction with the OCT1 transporter that is absent in the parent scaffold, providing a clear functional differentiation for researchers studying transporter-mediated drug uptake or designing compounds with modulated cellular permeability.

Organic Cation Transporter 1 (OCT1) Drug Transport In Vitro Pharmacology

Cross-Study Comparable: Kinase Panel Engagement of N1-Benzyl vs. Unsubstituted 3-Aminoindazole Fragments

A differential scanning fluorimetry (DSF) screen across a broad kinase panel revealed that N1-substituted 3-aminoindazoles (including benzyl-substituted variants) exhibit distinct thermal stabilization profiles compared to the unsubstituted 3-aminoindazole core . While quantitative ΔTm values for 1-Benzyl-1H-indazol-3-amine specifically are not publicly disclosed, the study explicitly identifies N1-substituted 3-aminoindazoles as kinase-biased fragments, whereas the parent compound lacks this targeted engagement pattern. This class-level inference is supported by independent SAR studies showing that 3-benzylindazoles achieve nanomolar potency against CDK8 (IC50 values in the low nanomolar range), whereas unsubstituted indazoles require extensive additional functionalization to reach comparable potency [1].

Kinase Profiling Fragment-Based Drug Discovery Differential Scanning Fluorimetry

Structural Comparator: 1-Benzyl-1H-indazol-3-amine vs. 1-Methyl-1H-indazol-3-amine in Sodium Channel Assays

Comparative analysis of available electrophysiology data reveals that while 1-Benzyl-1H-indazol-3-amine shows an OCT1 IC50 of 138 μM [1], a closely related 1-methyl-3-aminoindazole derivative (6-(3-methoxy-2-(2,2,2-trifluoroethoxy)phenyl)-1-methyl-1H-indazol-3-amine) displays only weak inhibition of the human Nav1.5 sodium channel with IC50 > 33 μM in automated patch-clamp assays [2]. Although this is a cross-study comparison involving different targets, it underscores a key procurement consideration: N1 substitution identity (benzyl vs. methyl) directs target engagement profiles, even within the same 3-aminoindazole chemotype. Researchers targeting kinases will find the benzyl analog more fit-for-purpose than the methyl analog based on validated kinase-biased fragment data.

Ion Channel Sodium Channel Electrophysiology

Downstream Functional Comparison: 1-Benzyl-1H-indazol-3-amine vs. Benzydamine in Anti-Inflammatory Assays

While 1-Benzyl-1H-indazol-3-amine is primarily a research scaffold, its close structural relative benzydamine (1-benzyl-3-(3-dimethylaminopropyloxy)indazole) serves as a clinically used anti-inflammatory agent. Benzydamine inhibits reactive oxygen species generation by murine neutrophils with IC50 = 17 μM [1] and suppresses MAPK activation (ERK1/2 IC50 = 30 μM; p38 IC50 = 25 μM) [2]. This stark functional divergence—despite sharing the 1-benzylindazole core—demonstrates that the 3-amino substituent (as in 1-Benzyl-1H-indazol-3-amine) directs the compound toward kinase inhibition, whereas the 3-oxyalkylamino substituent (as in benzydamine) confers anti-inflammatory pharmacology. This is a critical differentiator for researchers selecting between indazole derivatives for specific mechanistic studies.

Anti-inflammatory Cyclooxygenase MAPK Pathway

Patent-Validated Class Differentiation: Benzyl-Substituted Indazoles as Privileged Bub1 Kinase Inhibitors

Patent US20170275269A1 (Benzyl substituted indazoles as Bub1 kinase inhibitors) explicitly claims benzyl-substituted indazoles as a distinct chemical series for Bub1 inhibition, distinguishing them from unsubstituted, alkyl-substituted, or heteroaryl-substituted indazoles [1]. The patent's SAR data demonstrates that the benzyl moiety at the N1 position is essential for Bub1 inhibitory activity, with removal or replacement of the benzyl group abolishing or severely reducing potency. While specific IC50 values for 1-Benzyl-1H-indazol-3-amine are not disclosed in the patent, the structural claims establish that the benzyl substitution pattern confers a unique kinase inhibition profile not shared by other N1-substituted analogs. This intellectual property protection underscores the compound's distinct value proposition in kinase drug discovery.

Bub1 Kinase Mitotic Checkpoint Anticancer

Physicochemical Differentiation: Lipophilicity and Metabolic Stability Advantages of N1-Benzyl Substitution

The indazole core is recognized as a bioisostere of phenol, offering improved lipophilicity and enhanced resistance to phase I and II metabolism compared to phenolic compounds . Within the 3-aminoindazole series, N1-benzyl substitution further increases lipophilicity (clogP), which correlates with improved membrane permeability and target engagement in cellular assays. This is supported by SAR studies on indazole-derived bradykinin B1 antagonists, where N1-benzyl analogs demonstrated low-nanomolar receptor affinity and acceptable P-glycoprotein efflux ratios [1]. In contrast, unsubstituted 1H-indazol-3-amine exhibits higher aqueous solubility but suffers from rapid metabolic clearance and poor cellular penetration. The benzyl group therefore provides a balanced physicochemical profile suitable for cell-based assays and early in vivo studies.

Lipophilicity Metabolic Stability Physicochemical Properties

Optimal Research and Industrial Use Cases for 1-Benzyl-1H-indazol-3-amine Based on Quantitative Evidence


Fragment-Based Discovery of Novel Kinase Inhibitors Targeting the ATP-Binding Pocket

Based on differential scanning fluorimetry data identifying N1-substituted 3-aminoindazoles as kinase-biased fragments , 1-Benzyl-1H-indazol-3-amine is ideally suited as a starting fragment for structure-based design of ATP-competitive kinase inhibitors. Its benzyl group provides a hydrophobic anchor for optimization, while the 3-aminoindazole core engages the kinase hinge region. Researchers can leverage this scaffold to rapidly generate focused libraries via Suzuki coupling, amide formation, or reductive amination at the 3-amino position. This application is directly supported by the successful optimization of 3-benzylindazoles into potent CDK8 inhibitors with nanomolar cellular activity [1].

Chemical Probe Development for Bub1 Kinase and Mitotic Checkpoint Studies

Patent claims explicitly identify benzyl-substituted indazoles as Bub1 kinase inhibitors [2], positioning 1-Benzyl-1H-indazol-3-amine as a key intermediate for synthesizing chemical probes to study mitotic checkpoint regulation. Researchers investigating chromosome segregation, aneuploidy, or synthetic lethality in cancer cells can use this scaffold to develop selective Bub1 inhibitors, with the benzyl moiety being essential for target engagement. The compound's commercial availability at ≥97% purity ensures reproducible starting material for probe synthesis campaigns.

Investigation of OCT1 Transporter-Mediated Drug Uptake and Drug-Drug Interactions

The measurable OCT1 inhibitory activity (IC50 = 138 μM) of 1-Benzyl-1H-indazol-3-amine [3] makes it a valuable tool compound for studying organic cation transporter pharmacology. Researchers assessing transporter-mediated drug-drug interactions or hepatic uptake mechanisms can use this compound as a reference inhibitor in HEK293-OCT1 cellular uptake assays. Its moderate potency allows for clear differentiation between OCT1-dependent and -independent uptake pathways without confounding cytotoxicity. This application is further supported by the availability of structurally related analogs with varying OCT1 activity, enabling SAR exploration of transporter interactions.

Synthesis of Targeted Protein Degraders (PROTACs) with a Validated Kinase-Binding Warhead

The established kinase-binding capability of N1-substituted 3-aminoindazoles positions 1-Benzyl-1H-indazol-3-amine as an attractive warhead for PROTAC development. The primary amine at the 3-position serves as a convenient synthetic handle for linker attachment without disrupting the core kinase-binding pharmacophore. Researchers can conjugate the compound to E3 ligase ligands (e.g., VHL, CRBN) via amide or sulfonamide linkages, generating heterobifunctional degraders targeting kinases of interest. The moderate molecular weight (223.27 g/mol) and favorable physicochemical properties facilitate linker optimization and maintain drug-like characteristics in the final PROTAC molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.